molecular formula C9H9BrO3 B3368026 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone CAS No. 203524-87-2

2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone

Cat. No.: B3368026
CAS No.: 203524-87-2
M. Wt: 245.07 g/mol
InChI Key: SHEOHUHOTMQILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H9BrO3 . It is a derivative of acetophenone, where the acetophenone core is substituted with a bromo group, a hydroxy group, and a methoxy group .


Synthesis Analysis

The synthesis of this compound can be achieved by the reaction of bromine on paeonol (2-hydroxy-4-methoxyacetophenone), in methylene chloride at room temperature . This reaction yields the product in a quantitative yield .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromo group, a hydroxy group, and a methoxy group attached to an acetophenone core . The IUPAC Standard InChI for this compound is InChI=1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3 .

Scientific Research Applications

Metabolic Pathways and Identification

  • Metabolism in Rats : A study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying metabolites including 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among others. This suggests multiple metabolic pathways for substances related to 2-bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone (Kanamori et al., 2002).

  • Pyrolysis Products : Research on the pyrolysis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) identified several products, demonstrating the compound's chemical behavior under heat (Texter et al., 2018).

Synthetic Applications

  • Enantiomerically Pure Synthesis : A study developed a method for synthesizing enantiomerically pure derivatives of bromo- and chlorophenyl ethanones, including compounds related to this compound, highlighting its potential in enantioselective synthesis (Zhang et al., 2014).

  • Selective Bromination : Research on selective α-monobromination of alkylaryl ketones, including related compounds, shows the compound's utility in specialized chemical reactions (Ying, 2011).

  • Improvement in Synthetic Technology : A study on the improvement of synthetic technology for related bromophenyl ethanones demonstrates advancements in the synthesis processes for such compounds (Yu-feng, 2013).

Biological Activity

  • Anti-inflammatory Derivatives : A study synthesized derivatives of methoxyphenyl-triazole-thiols, indicating potential biological activities for related compounds (Labanauskas et al., 2004).

  • activities, suggesting potential biomedical applications for similar compounds (Nagamani et al., 2018).

Crystallography and Structure Analysis

  • Crystal Structure Determination : The crystal structure of related compounds, such as 1-(2-hydroxy-5-nitrophenyl)ethanone, has been determined, contributing to the understanding of molecular configurations and interactions (Hibbs et al., 2003).

  • Synthesis and Structure Analysis : Studies on the synthesis and crystal structure of bromophenyl-(phenyl) methanones provide insights into the structural characteristics of these compounds (Kudelko et al., 2007).

Mechanism of Action

While the exact mechanism of action for “2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone” is not well-studied, it is known that bromoacetophenone derivatives can act as inhibitors of protein tyrosine phosphatases (PTPs) by covalently alkylating the conserved catalytic cysteine in the PTP active site .

Future Directions

The future directions for research on “2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone” could include further studies on its potential as a protein tyrosine phosphatase inhibitor . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.

Properties

IUPAC Name

2-bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEOHUHOTMQILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628891
Record name 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203524-87-2
Record name 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.